molecular formula C13H16N4O2S B2913565 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea CAS No. 1797721-53-9

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

Cat. No. B2913565
CAS RN: 1797721-53-9
M. Wt: 292.36
InChI Key: VZBPRRITWBDOPL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

While I found some information related to a similar compound, (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone , the specific physical and chemical properties of “1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea” are not available.

Scientific Research Applications

Hydrogel Formation and Material Properties

  • Anion Tuning of Hydrogel Properties : The study by Lloyd and Steed (2011) investigated the hydrogel formation capabilities of a related urea compound in various acidic environments. This research found that the rheology and morphology of the gels could be tuned by changing the identity of the anion present, which has implications for designing materials with specific physical properties Lloyd & Steed, 2011.

Pharmaceutical Applications

  • Anticancer Potential : A study highlighted the synthesis and evaluation of pyrazole compounds, including derivatives structurally similar to the compound , as potential anti-cancer agents. These compounds were explored for their electronic structure, physico-chemical properties, and docking analysis, suggesting their viability as therapeutic agents Thomas et al., 2019.

Chemical Synthesis and Catalysis

  • One-Pot Synthesis Catalyzed by Urea : Research by Li et al. (2017) developed a facile one-pot, multicomponent protocol for synthesizing 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This method represents a significant advancement in synthetic chemistry, showcasing the versatility of urea derivatives in facilitating complex reactions Li et al., 2017.

Enzyme Inhibition for Therapeutic Targets

  • Selective Receptor Tyrosine Kinase Inhibition : A study by Dinges et al. (2006) described the synthesis of urea derivatives as potent multitargeted inhibitors of receptor tyrosine kinases, which are crucial in cancer therapy. This research underscores the potential of urea derivatives, including those similar to the queried compound, in the development of new cancer treatments Dinges et al., 2006.

Agricultural Chemistry

  • Herbicide Development : The crystal structure of azimsulfuron, a sulfonylurea herbicide related to the queried compound, was explored by Jeon et al. (2015). This research provides insights into the design of more effective herbicides based on urea derivatives, demonstrating their utility in agricultural applications Jeon et al., 2015.

properties

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-13(16-12-2-1-7-20-12)15-10-8-14-17(9-10)11-3-5-19-6-4-11/h1-2,7-9,11H,3-6H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBPRRITWBDOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

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